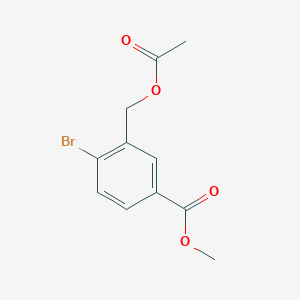

Methyl 3-(acetoxymethyl)-4-bromobenzoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 3-(acetyloxymethyl)-4-bromobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO4/c1-7(13)16-6-9-5-8(11(14)15-2)3-4-10(9)12/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIPDNXEYGOVAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(C=CC(=C1)C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations

Exploration of Functional Group Transformations

The chemical reactivity of Methyl 3-(acetoxymethyl)-4-bromobenzoate is dictated by the three principal functional groups present in its structure: the bromine atom attached to the aromatic ring, the acetoxymethyl group at the meta-position, and the methyl ester group at the para-position relative to the bromine. Each of these groups offers distinct pathways for chemical transformations, allowing for a wide range of synthetic modifications.

The bromine atom on the aromatic ring is a key site for functionalization. While aryl halides are generally less reactive towards traditional SN2 nucleophilic substitution due to steric hindrance, they can undergo nucleophilic aromatic substitution (SNAr) under specific conditions. wikipedia.orgbyjus.com For SNAr to occur, the aromatic ring typically requires activation by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com In Methyl 3-(acetoxymethyl)-4-bromobenzoate, the methyl ester group, being an electron-withdrawing group, is in the para position, which can facilitate SNAr reactions. The mechanism involves the attack of a nucleophile on the carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex, followed by the departure of the bromide ion to restore aromaticity. libretexts.org

However, a more prevalent and synthetically valuable set of reactions for aryl bromides are transition metal-catalyzed cross-coupling reactions. wikipedia.org This compound is an excellent precursor for a variety of these transformations, which are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov Prominent examples include the Suzuki-Miyaura (using organoboron reagents), Negishi (organozinc), Stille (organotin), and Sonogashira (terminal alkynes) couplings. libretexts.orgacs.org These reactions typically proceed through a catalytic cycle involving a palladium(0) species. The cycle generally consists of three key steps: oxidative addition of the aryl bromide to the metal center, transmetalation with the organometallic coupling partner, and reductive elimination to yield the final product and regenerate the catalyst. nih.govpearson.com The functional group tolerance of these reactions is often high, making them suitable for complex molecules like Methyl 3-(acetoxymethyl)-4-bromobenzoate. nih.gov

Elimination reactions involving the bromine atom are less common for aryl halides unless under very harsh conditions or via specialized mechanisms like the benzyne mechanism, which requires a very strong base. chemistrysteps.com

The acetoxymethyl group, an ester of a benzyl-type alcohol, is susceptible to several transformations.

Hydrolysis: The ester linkage in the acetoxymethyl group can be cleaved under both acidic and basic conditions to yield the corresponding benzylic alcohol, 3-(hydroxymethyl)-4-bromobenzoic acid (after subsequent hydrolysis of the methyl ester) or its methyl ester, along with acetic acid or its salt. Enzymatic hydrolysis is also a viable method, often employed in biological systems where acetoxymethyl esters are used as cell-permeable probes; intracellular esterases cleave the AM group to trap the molecule inside the cell. nih.govaatbio.comthermofisher.com This enzymatic cleavage proceeds via hydrolysis of the acetate (B1210297) ester, forming an unstable acetal intermediate that decomposes to formaldehyde and the free carboxyl group. researchgate.net

Transacetylation/Transesterification: In the presence of an alcohol and a suitable catalyst (acid or base), the acetyl group can be transferred to another alcohol in a process known as transacetylation or, more broadly, transesterification. researchgate.netmdpi.com For example, reaction with a different alcohol could yield a new ester at the benzylic position.

Oxidation: The benzylic position of the acetoxymethyl group is susceptible to oxidation. However, the existing acetyl group would first need to be hydrolyzed to reveal the primary alcohol. This resulting benzylic alcohol can then be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

The reactivity of the acetoxymethyl group is a critical consideration, especially in biological contexts where extracellular esterases can lead to premature cleavage, limiting the utility of acetoxymethyl-based delivery systems in vivo. nih.gov

The methyl ester group is another versatile handle for chemical modification.

Transesterification: Similar to the acetoxymethyl group, the methyl ester can undergo transesterification in the presence of another alcohol and a catalyst. ucla.edu This reaction is typically an equilibrium process, and using a large excess of the new alcohol can drive the reaction to completion. ucla.edu For instance, reacting Methyl 3-(acetoxymethyl)-4-bromobenzoate with benzyl (B1604629) alcohol in the presence of a catalyst would yield the corresponding benzyl ester. acs.org Zinc compounds have been noted as effective catalysts for the transesterification of methyl benzoate (B1203000) with sterically hindered alcohols. google.com

Reduction to Alcohol: The methyl ester can be reduced to a primary alcohol, specifically (3-(acetoxymethyl)-4-bromophenyl)methanol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄). Milder reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters on their own but can be effective in the presence of certain additives or in specific solvent systems like methanol (B129727). researchgate.net For example, NaBH₄ in ethanol (B145695) with a catalytic amount of cerium(III) chloride can reduce a range of methyl esters, including aromatic ones, to their corresponding alcohols. tandfonline.com

Amidation: The methyl ester can react with amines to form the corresponding amide. This reaction, often called aminolysis, typically requires heating or catalytic activation to proceed efficiently. The process involves the nucleophilic attack of the amine on the ester carbonyl, followed by the elimination of methanol.

Reaction Kinetics and Thermodynamic Profiles of Transformations

The kinetics of the transformations involving Methyl 3-(acetoxymethyl)-4-bromobenzoate are highly dependent on the specific reaction and conditions employed.

For nucleophilic aromatic substitution (SNAr) , the reaction rate is influenced by several factors. The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. masterorganicchemistry.com The presence of the electron-withdrawing methyl ester group para to the bromine atom is crucial for stabilizing this anionic intermediate through resonance, thereby increasing the reaction rate. byjus.com The nature of the nucleophile and the solvent also play significant roles.

In palladium-catalyzed cross-coupling reactions , the kinetics are complex, involving multiple steps in the catalytic cycle. researchgate.net The oxidative addition of the aryl bromide to the Pd(0) catalyst is often the rate-limiting step. The reaction rate can be influenced by the choice of palladium precursor, the type of ligand, the base, and the solvent. Ligands are particularly important as they can affect the electron density and steric environment of the palladium center, thereby influencing the rates of the individual steps in the cycle.

The kinetics of ester hydrolysis (both at the acetoxymethyl and methyl ester positions) are dependent on the pH and temperature. Base-catalyzed hydrolysis (saponification) is typically a second-order reaction, being first order in both the ester and the hydroxide ion. Acid-catalyzed hydrolysis is an equilibrium process, and its rate depends on the concentration of the hydronium ion and the ester. Enzymatic hydrolysis rates are governed by Michaelis-Menten kinetics, depending on the substrate concentration and the specific activity of the enzyme. Studies on various acetoxymethyl probes in plasma have shown rapid, first-order cleavage with half-lives of minutes or less, indicating high esterase activity. nih.gov

Thermodynamically, most of the functional group transformations discussed are favorable. Cross-coupling reactions are generally exothermic and irreversible. Ester hydrolysis is thermodynamically favorable, especially under basic conditions where the formation of a carboxylate salt drives the reaction to completion. Transesterification is an equilibrium-controlled process, and the thermodynamic profile depends on the relative stability of the starting materials and products. ucla.edu

Elucidation of Reaction Mechanisms

The mechanisms for the primary reactions of Methyl 3-(acetoxymethyl)-4-bromobenzoate are well-established in organic chemistry.

Nucleophilic Aromatic Substitution (SNAr): This reaction proceeds via a two-step addition-elimination mechanism . libretexts.orgchemistrysteps.com

Addition: The nucleophile attacks the electrophilic carbon atom bonded to the bromine. This breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate, the Meisenheimer complex. The electron-withdrawing methyl ester group at the para position helps to stabilize the negative charge of this intermediate.

Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored. libretexts.org This mechanism is distinct from SN1 and SN2 mechanisms, which are not favored for unactivated aryl halides. wikipedia.orgchemistrysteps.com

Palladium-Catalyzed Cross-Coupling: The generally accepted mechanism for these reactions involves a catalytic cycle with a palladium catalyst, typically starting from a Pd(0) species. nih.govlibretexts.org

Oxidative Addition: The aryl bromide (R-X) reacts with the Pd(0) complex to form a Pd(II) intermediate (R-Pd-X).

Transmetalation: The organometallic reagent (R'-M) transfers its organic group to the palladium complex, displacing the halide and forming a new Pd(II) species (R-Pd-R').

Reductive Elimination: The two organic groups (R and R') are eliminated from the palladium center, forming the new C-C bond in the product (R-R') and regenerating the Pd(0) catalyst, which can then re-enter the cycle. wikipedia.org

Ester Hydrolysis/Transesterification: The mechanism depends on the conditions.

Base-Catalyzed (Saponification): This is a nucleophilic acyl substitution that proceeds in a stepwise manner. The hydroxide ion (or alkoxide for transesterification) acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (methoxide or acetate) to form the product.

Acid-Catalyzed: This mechanism also involves a nucleophilic acyl substitution but begins with the protonation of the carbonyl oxygen. This activation makes the carbonyl carbon more electrophilic. A weak nucleophile (water or an alcohol) then attacks the carbonyl carbon, leading to a tetrahedral intermediate. After proton transfers, the original alcohol (or water) is eliminated as a leaving group, and deprotonation yields the final product.

Reduction of Ester with Hydrides: The mechanism for reduction with LiAlH₄ involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the ester's carbonyl carbon. This forms a tetrahedral intermediate which then collapses, eliminating the alkoxide leaving group to form an aldehyde. The aldehyde is then rapidly reduced by another hydride equivalent to the corresponding alkoxide, which is protonated during aqueous workup to give the primary alcohol.

Advanced Analytical Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as hydrogen (¹H) and carbon-¹³ (¹³C), within a molecule. The resulting spectra provide a detailed map of the chemical environment of each atom, allowing for unambiguous structural assignment.

Proton (¹H) NMR Spectroscopy

Proton NMR spectroscopy of Methyl 3-(acetoxymethyl)-4-bromobenzoate provides key information about the number, connectivity, and chemical environment of the hydrogen atoms. In a typical ¹H NMR spectrum, distinct signals are expected for the aromatic protons, the methyl ester protons, the benzylic methylene (B1212753) protons, and the acetyl methyl protons.

The aromatic region of the spectrum is particularly informative for confirming the substitution pattern. For the related compound, methyl 4-bromobenzoate (B14158574), the two aromatic protons appear as a doublet at approximately 7.87 ppm, while the other two resonate at around 7.55 ppm. rsc.org In another similar compound, methyl 3-bromobenzoate, the proton signals are more complex, appearing as multiplets around 8.17, 7.96, 7.67, and 7.31 ppm. For Methyl 3-(acetoxymethyl)-4-bromobenzoate, one would expect three distinct aromatic signals, likely a singlet and two doublets, due to the trisubstituted benzene (B151609) ring.

The methyl group of the ester function typically appears as a sharp singlet further upfield. For instance, in methyl 4-bromobenzoate, this signal is observed at 3.87 ppm. rsc.org A similar chemical shift would be anticipated for the target molecule. The benzylic methylene protons (Ar-CH₂-O) and the acetyl methyl protons (O-C(O)-CH₃) would also present as singlets, with their exact chemical shifts influenced by the neighboring electron-withdrawing groups. For comparison, in methyl p-(hydroxymethyl)benzoate, the benzylic protons appear at 4.73 ppm and the methyl ester protons at 3.90 ppm. chemicalbook.com

Expected ¹H NMR Data for Methyl 3-(acetoxymethyl)-4-bromobenzoate:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | ~7.5-8.2 | m | 3H |

| -OCH₃ (ester) | ~3.9 | s | 3H |

| -CH₂- | ~5.1 | s | 2H |

| -C(O)CH₃ (acetyl) | ~2.1 | s | 3H |

Note: The exact chemical shifts can vary depending on the solvent and the specific spectrometer frequency.

Carbon-¹³ (¹³C) NMR Spectroscopy

Carbon-¹³ NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in Methyl 3-(acetoxymethyl)-4-bromobenzoate will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbons of the ester and acetyl groups are expected to appear in the downfield region of the spectrum, typically between 165 and 171 ppm. The aromatic carbons will resonate in the range of approximately 120-140 ppm. The specific chemical shifts of the aromatic carbons are influenced by the attached substituents (bromo, acetoxymethyl, and methoxycarbonyl groups). For example, in methyl 4-bromobenzoate, the carbon attached to the bromine atom appears at around 127.5 ppm, while the other aromatic carbons are found at 131.9, 131.1, and 130.6 ppm. rsc.org The carbon of the methyl ester group is typically found around 52 ppm, and the benzylic and acetyl methyl carbons will have characteristic shifts in the upfield region.

Expected ¹³C NMR Data for Methyl 3-(acetoxymethyl)-4-bromobenzoate:

| Carbon | Chemical Shift (δ, ppm) |

| C=O (ester) | ~166 |

| C=O (acetyl) | ~170 |

| Aromatic C-Br | ~125 |

| Aromatic C-COOCH₃ | ~131 |

| Aromatic C-CH₂OAc | ~138 |

| Aromatic C-H | ~128-134 |

| -OCH₃ (ester) | ~52 |

| -CH₂- | ~65 |

| -C(O)CH₃ (acetyl) | ~21 |

Note: These are estimated values and can vary.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To definitively assign all proton and carbon signals and to confirm the connectivity of the different functional groups, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. For Methyl 3-(acetoxymethyl)-4-bromobenzoate, COSY would show correlations between the coupled aromatic protons, helping to confirm their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the directly attached carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the singlet of the ester methyl protons would show a cross-peak with the corresponding methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between different parts of the molecule. For instance, correlations would be expected between the benzylic protons and the aromatic carbons, as well as the acetyl carbonyl carbon. Similarly, the ester methyl protons would show a correlation to the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are in close proximity, which helps in determining the spatial arrangement of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing moderately polar and thermally labile molecules like Methyl 3-(acetoxymethyl)-4-bromobenzoate. In positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed for the molecular ion peak, with two signals of nearly equal intensity separated by 2 m/z units, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed.

Fragmentation in ESI-MS can occur, providing further structural information. Common fragmentation pathways for esters include the loss of the alkoxy group or the entire ester group. For this compound, potential fragmentation could involve the loss of the acetoxy group or the methoxy (B1213986) group.

Gas Chromatography-Mass Spectrometry (GC-MS) Considerations

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For a compound like Methyl 3-(acetoxymethyl)-4-bromobenzoate, certain considerations are important for a successful analysis.

The thermal stability of the compound is a key factor. Esters are generally stable to GC analysis, but the presence of the acetoxymethyl group might introduce some lability at high temperatures in the GC injector or column. It is possible that the compound could undergo thermal degradation, for example, through the elimination of acetic acid. Therefore, using a lower injector temperature and a temperature-programmed oven ramp can help to minimize thermal decomposition.

In terms of mass spectral fragmentation under electron ionization (EI), which is common in GC-MS, more extensive fragmentation is expected compared to ESI. The molecular ion peak may be observed, again with the characteristic bromine isotopic pattern. Common fragmentation patterns for methyl benzoates include the loss of the methoxy radical (•OCH₃) to form the benzoyl cation, and the loss of the entire methoxycarbonyl group. For brominated aromatic compounds, the loss of the bromine atom is also a common fragmentation pathway. The presence of the acetoxymethyl group will lead to additional characteristic fragments, such as the loss of an acetyl radical or ketene.

Advanced Analytical Characterization of Methyl 3-(acetoxymethyl)-4-bromobenzoate

Following a comprehensive search, it has been determined that detailed experimental data for the specific chemical compound Methyl 3-(acetoxymethyl)-4-bromobenzoate (CAS Number: 254746-41-3) is not publicly available in the referenced literature. chemicalbook.com While the compound is cataloged, specific research findings and data pertaining to its advanced analytical characterization, including spectroscopic and chromatographic analyses, are absent from the search results.

The provided outline requires in-depth information for the following sections:

Chromatographic Techniques for Purity and Mixture Analysis

Gas Chromatography (GC)

Generating a scientifically accurate article with detailed research findings and data tables for these specific topics is not possible without access to primary research data that characterizes this particular molecule.

Information is available for structurally related but distinct compounds, such as Methyl 4-bromobenzoate nih.govsigmaaldrich.comcymitquimica.com, Methyl 3-bromobenzoate nih.govsigmaaldrich.com, and 3-(acetoxymethyl)-4-bromobenzoic acid sigmaaldrich.com. However, the analytical properties of a chemical compound are highly specific to its unique structure. The position of functional groups on the aromatic ring significantly influences its spectroscopic signature (IR, Raman), its packing in the solid state (X-ray crystallography), and its behavior in chromatographic separations (HPLC, GC). Extrapolating data from isomers or related molecules would result in a scientifically inaccurate and misleading article.

Due to the lack of specific analytical data for Methyl 3-(acetoxymethyl)-4-bromobenzoate in the available search results, the requested article with detailed, scientifically accurate content and data tables for the specified outline cannot be produced.

Computational Chemistry and Theoretical Investigations of Methyl 3 Acetoxymethyl 4 Bromobenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of Methyl 3-(acetoxymethyl)-4-bromobenzoate. These calculations can determine a wide range of molecular properties.

Detailed research findings from DFT calculations could reveal the distribution of electron density and the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally suggests higher reactivity.

Furthermore, the molecular electrostatic potential (MEP) surface can be mapped to identify regions that are rich or poor in electrons, thus predicting sites susceptible to electrophilic and nucleophilic attack. Reactive descriptors derived from conceptual DFT, such as chemical hardness, softness, and electrophilicity index, provide quantitative measures of the molecule's reactivity. For instance, a higher electrophilicity index would indicate a greater susceptibility to react with nucleophiles.

Table 1: Hypothetical Electronic Properties and Reactivity Descriptors for Methyl 3-(acetoxymethyl)-4-bromobenzoate (Calculated at the B3LYP/6-311++G(d,p) level of theory)

| Property | Value | Unit |

|---|---|---|

| HOMO Energy | -6.85 | eV |

| LUMO Energy | -1.23 | eV |

| HOMO-LUMO Gap | 5.62 | eV |

| Ionization Potential | 6.85 | eV |

| Electron Affinity | 1.23 | eV |

| Global Hardness (η) | 2.81 | eV |

| Global Softness (S) | 0.356 | eV⁻¹ |

Note: The data in this table is illustrative and not derived from actual quantum chemical calculations on Methyl 3-(acetoxymethyl)-4-bromobenzoate.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape of Methyl 3-(acetoxymethyl)-4-bromobenzoate and to understand its interactions with other molecules, such as solvents or biological macromolecules. By simulating the motion of atoms over time, MD provides insights into the dynamic behavior of the molecule.

MD simulations are also invaluable for studying intermolecular interactions. In a condensed phase, molecules of Methyl 3-(acetoxymethyl)-4-bromobenzoate would interact through various non-covalent forces, including dipole-dipole interactions, van der Waals forces, and potentially halogen bonding involving the bromine atom. Simulations can quantify the strength and geometry of these interactions, which are crucial for understanding the physical properties of the compound in bulk, such as its melting and boiling points, as well as its solubility.

Table 2: Potential Intermolecular Interactions for Methyl 3-(acetoxymethyl)-4-bromobenzoate Identified from MD Simulations

| Interacting Atoms/Groups | Type of Interaction | Estimated Interaction Energy (kcal/mol) |

|---|---|---|

| Carbonyl Oxygen and Aromatic Hydrogen | C=O···H-C | -1.5 to -2.5 |

| Bromine and Carbonyl Oxygen | C-Br···O=C (Halogen Bond) | -2.0 to -3.5 |

| Aromatic Rings | π-π Stacking | -2.5 to -4.0 |

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Parameters from First Principles

Computational methods can predict various spectroscopic parameters from first principles, providing a powerful tool for interpreting experimental spectra. For Methyl 3-(acetoxymethyl)-4-bromobenzoate, this would be particularly useful for assigning signals in nuclear magnetic resonance (NMR) and infrared (IR) spectra.

Ab initio calculations of NMR chemical shifts can be performed to predict the ¹H and ¹³C NMR spectra of the molecule. By comparing the calculated shifts with experimental data, a definitive assignment of each signal to a specific atom in the molecule can be achieved. This is especially helpful for complex molecules where spectral overlap can make assignments ambiguous.

Similarly, the vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. This allows for the assignment of specific absorption bands to the vibrational modes of the molecule, such as the stretching and bending of its various functional groups (e.g., C=O, C-O, C-Br). Discrepancies between the calculated and experimental spectra can often be reconciled by applying a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.

Table 3: Hypothetical Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (δ) for Methyl 3-(acetoxymethyl)-4-bromobenzoate

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| Carbonyl (ester) | 165.8 | 166.2 |

| Carbonyl (acetate) | 170.1 | 170.5 |

| Aromatic C-Br | 125.4 | 125.9 |

| Aromatic C-COOCH₃ | 131.2 | 131.7 |

| Methoxy (B1213986) (-OCH₃) | 52.3 | 52.6 |

| Methylene (B1212753) (-CH₂-) | 64.9 | 65.3 |

Note: The data in this table is for illustrative purposes and does not represent actual measured or calculated values for this specific compound.

Reaction Pathway Analysis and Transition State Modeling

Theoretical chemistry can be used to investigate the mechanisms of chemical reactions involving Methyl 3-(acetoxymethyl)-4-bromobenzoate. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathway, including the structures of any intermediates and transition states.

Transition state modeling is a key component of this analysis. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. By locating and characterizing the transition state, the activation energy for the reaction can be calculated. This, in turn, allows for the theoretical prediction of reaction rates.

For example, the hydrolysis of the ester groups in Methyl 3-(acetoxymethyl)-4-bromobenzoate could be modeled to understand the relative reactivity of the methyl ester and the acetoxy group. Such studies would provide valuable insights into the stability of the compound under different conditions and could guide the design of synthetic routes or predict potential degradation pathways.

Table 4: Hypothetical Calculated Activation Energies for Hydrolysis of Methyl 3-(acetoxymethyl)-4-bromobenzoate

| Reaction | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| Acid-catalyzed hydrolysis of methyl ester | TS1 | 18.5 |

| Base-catalyzed hydrolysis of methyl ester | TS2 | 12.3 |

| Acid-catalyzed hydrolysis of acetate (B1210297) | TS3 | 20.1 |

Note: This data is hypothetical and for illustrative purposes only.

In Silico Design of Novel Derivatives with Enhanced Reactivity

Computational chemistry is a powerful tool for the in silico design of new molecules with desired properties. Starting with the structure of Methyl 3-(acetoxymethyl)-4-bromobenzoate, new derivatives can be designed by systematically modifying its functional groups. The properties of these virtual compounds can then be calculated to assess their potential before any synthetic work is undertaken.

For example, if the goal is to enhance the reactivity of the molecule towards a specific nucleophile, different electron-withdrawing or electron-donating groups could be substituted on the aromatic ring. Quantum chemical calculations could then be used to predict how these substitutions affect the electronic properties and reactivity descriptors of the new derivatives. This computational screening approach can significantly accelerate the discovery of new compounds with improved performance for a particular application.

This process allows for the rapid evaluation of a large number of potential candidates, saving significant time and resources in the laboratory. The most promising derivatives identified through these in silico studies can then be prioritized for synthesis and experimental testing.

Table 5: Hypothetical Properties of Designed Derivatives of Methyl 3-(acetoxymethyl)-4-bromobenzoate for Enhanced Electrophilicity

| Derivative | Substituent at position 5 | HOMO-LUMO Gap (eV) | Electrophilicity Index (ω) |

|---|---|---|---|

| Parent Compound | -H | 5.62 | 2.58 |

| Derivative 1 | -NO₂ | 4.98 | 3.15 |

| Derivative 2 | -CN | 5.15 | 2.97 |

| Derivative 3 | -OCH₃ | 5.89 | 2.31 |

Note: The data in this table is purely illustrative and intended to demonstrate the concept of in silico design.

Applications of Methyl 3 Acetoxymethyl 4 Bromobenzoate in Advanced Chemical Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

While a patent exists for the synthesis of the related precursor, 3-bromo-4-(hydroxymethyl)benzoic acid, specific and detailed examples of Methyl 3-(acetoxymethyl)-4-bromobenzoate's direct application in the total synthesis of natural products or the construction of advanced heterocyclic scaffolds are not extensively reported in peer-reviewed literature. patsnap.com The presence of the bromomethyl group in a related compound, ethyl 4-bromo-3-(bromomethyl)benzoate, suggests its utility as a reagent in nucleophilic substitution reactions for creating inhibitors of enzymes like Sirt2/HDAC6. However, similar detailed applications for Methyl 3-(acetoxymethyl)-4-bromobenzoate are not specified.

A thorough search of scientific databases did not yield specific examples of Methyl 3-(acetoxymethyl)-4-bromobenzoate being used as a key precursor in the total synthesis of natural products. General methodologies often employ functionalized aromatic compounds, but the specific utility of this compound has not been highlighted in available research.

The synthesis of heterocyclic compounds frequently involves precursors containing both an electrophilic and a nucleophilic center, or functional groups amenable to cross-coupling reactions. While related bromobenzoate derivatives are used in the synthesis of various heterocyclic systems, dedicated studies detailing the use of Methyl 3-(acetoxymethyl)-4-bromobenzoate for this purpose are not apparent in the current body of scientific literature.

Development of Novel Synthetic Reagents and Catalysts from its Scaffold

The development of new synthetic reagents and catalysts often relies on the modification of existing chemical scaffolds. The structure of Methyl 3-(acetoxymethyl)-4-bromobenzoate presents possibilities for transformation into novel reagents. For instance, the bromo- and ester-functionalities could be modified to create new ligands for catalysis. However, there are no specific reports of such developments based on this particular compound in the reviewed literature.

Future Perspectives and Emerging Research Avenues for Halogenated Benzoate Esters

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly central to modern synthetic planning, and the production of halogenated benzoate (B1203000) esters is no exception. Future research is intensely focused on developing more environmentally benign synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Solvent-free Reactions: A significant area of development is the move towards solvent-free reaction conditions. Solvents are a major contributor to chemical waste, and their elimination offers substantial environmental and economic benefits. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this regard. For instance, the synthesis of various aromatic esters has been successfully achieved in solvent-free systems under microwave irradiation, often leading to dramatically reduced reaction times and improved yields. documentsdelivered.com Research is ongoing to adapt these solvent-free microwave conditions to the specific synthesis of complex halogenated benzoates, aiming to create cleaner and more efficient processes. Another approach is the use of solid-acid catalysts, such as porous phenolsulfonic acid-formaldehyde resins, which can facilitate esterification of fatty acids without any solvent or the need for water removal. organic-chemistry.org

Biocatalysis: Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. Lipases, in particular, have shown great promise in the synthesis of esters. nih.gov These enzymes can operate under mild conditions and in aqueous or solvent-free media, reducing the environmental impact of the synthesis. nih.govnih.gov The high regioselectivity of lipases is especially valuable for the synthesis of complex molecules, preventing the formation of unwanted byproducts. nih.gov While challenges such as enzyme stability and the cost of large-scale production remain, ongoing research in enzyme immobilization and the development of robust biocatalysts is paving the way for their wider application in the synthesis of specialty chemicals like halogenated benzoate esters. nih.govnih.gov

Flow Chemistry and Automated Synthesis Techniques for High-Throughput Production

The demand for rapid synthesis and screening of new molecules in drug discovery and materials science has spurred the development of flow chemistry and automated synthesis platforms. These technologies offer precise control over reaction parameters, enhanced safety, and the potential for high-throughput production.

For the synthesis of halogenated benzoate esters, flow chemistry can enable the rapid optimization of reaction conditions, such as temperature, pressure, and catalyst loading, leading to higher yields and purities. An integrated process for producing benzoate plasticizers has been described that directly converts toluene (B28343) to a benzoate ester through subsequent oxidation and esterification reactions without the need for purification between steps, showcasing the potential for streamlined production. google.com The combination of flow reactors with automated purification systems can create fully autonomous platforms for the on-demand synthesis of libraries of halogenated benzoate derivatives, accelerating the discovery of new functional molecules. While specific examples for Methyl 3-(acetoxymethyl)-4-bromobenzoate are not yet prevalent, the successful application of flow chemistry to other esterification and halogenation reactions suggests a promising future for this technology in the high-throughput production of this class of compounds. nih.gov

Chemo- and Regioselective Functionalization Strategies Utilizing External Stimuli

Achieving high levels of chemo- and regioselectivity in the functionalization of substituted aromatic rings is a perpetual challenge in organic synthesis. The presence of multiple reactive sites on a molecule like Methyl 3-(acetoxymethyl)-4-bromobenzoate necessitates the development of highly precise synthetic methods. The use of external stimuli, such as light, is a rapidly growing area of research for controlling reactivity.

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for a wide range of organic transformations, including C-H functionalization. nih.govbeilstein-journals.orgacs.orgbeilstein-journals.org This technique allows for the generation of reactive radical intermediates under mild conditions, often with high selectivity. nih.gov For halogenated benzoates, photocatalysis can enable the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials. acs.org For example, benzoyl groups themselves can act as photosensitizers, enabling the direct fluorination of unactivated C(sp³)–H bonds. nih.govrsc.org This opens up new avenues for the late-stage modification of complex molecules. The development of new photocatalysts and a deeper understanding of the reaction mechanisms will undoubtedly lead to even more sophisticated and selective methods for the functionalization of halogenated benzoate esters. Electrochemical methods also offer a green and efficient way to achieve selective C(sp³)–H bond activation. rsc.orgrsc.org

Advanced Catalyst Design and Ligand Development Utilizing Benzoate Scaffolds for Enhanced Reactivity and Selectivity

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. For halogenated benzoate esters, the development of more active and selective catalysts is crucial for expanding their synthetic utility.

Palladium Catalysis: Palladium-catalyzed reactions, such as Suzuki and Heck couplings, are widely used for the functionalization of aryl halides. nih.govresearchgate.netorganic-chemistry.org Research in this area is focused on the design of new phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) that can enhance the efficiency and scope of these reactions, particularly for challenging substrates like electron-deficient aryl bromides. acs.orgnih.gov The development of catalysts that can operate at low loadings and under mild conditions is a key goal.

Benzoate Scaffolds in Catalysis: An intriguing area of research involves the use of the benzoate scaffold itself as a part of the catalytic system. For example, benzoate derivatives have been shown to act as photosensitizing catalysts in certain reactions. nih.govrsc.org Furthermore, the concept of "scaffolding catalysis" utilizes a molecular scaffold to bring the substrate and the catalytic moiety into close proximity, thereby accelerating the reaction and controlling selectivity. nih.gov This approach, which mimics the action of enzymes, could be applied to the functionalization of halogenated benzoates by designing scaffolds that reversibly bind to the ester group while directing a catalytic transformation at another position on the molecule.

Exploration of Novel Reaction Pathways and Methodologies for C-Br Bond Activation

The carbon-bromine (C-Br) bond is a key functional group in halogenated benzoate esters, serving as a handle for a variety of transformations. While traditional cross-coupling reactions are well-established, researchers are continuously exploring novel ways to activate this bond.

Homolytic and Heterolytic Cleavage: The C-Br bond can be cleaved either homolytically, to generate a radical species, or heterolytically, to form ionic intermediates. chemistrysteps.com Understanding the factors that govern the mode of cleavage is crucial for developing new reaction pathways. For instance, photolysis can induce homolytic C-Br bond cleavage, leading to radical-mediated reactions. researchgate.net Theoretical and experimental studies on the reductive cleavage of alkyl halides have shown that the process is a concerted dissociative electron transfer, which has implications for understanding and designing new reactions. acs.org

Electrochemical Activation: Electrochemistry offers a powerful and sustainable method for C-Br bond activation. nih.gov By applying an electrical potential, it is possible to induce the reduction or oxidation of the C-Br bond, leading to its cleavage. This approach avoids the use of stoichiometric chemical reagents and can often be performed under mild conditions. Recent work has demonstrated the chemoselective activation of C-Br bonds over C-Cl bonds in the same molecule using mechanochemical nickel-catalyzed deuteration, highlighting the potential for precise, site-specific functionalization. acs.org Iron-catalyzed activation of carbon-halogen bonds is also an area of active investigation, with studies showing that the activation barrier decreases from C-F to C-I bonds. acs.org The continued exploration of electrochemical and other novel activation methods will undoubtedly expand the synthetic toolbox for manipulating the C-Br bond in halogenated benzoate esters and related compounds.

Q & A

Q. What in vitro models are suitable for preliminary toxicity screening of Methyl 3-(acetoxymethyl)-4-bromobenzoate, given limited toxicological data?

- Methodological Answer : Prioritize cell viability assays (MTT/XTT) in human hepatocyte (HepG2) and renal (HEK293) cell lines. Genotoxicity can be assessed via Ames test (bacterial reverse mutation) or Comet assay (DNA strand breaks). Mitochondrial toxicity (Seahorse assay) and cytochrome P450 inhibition studies provide mechanistic insights. Cross-reference with structurally related compounds (e.g., ) to infer potential hazards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.